4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE

Aqueous solubility Bioavailability Formulation science

Free base indolines introduce DMSO-related assay artifacts and gravimetric dispensing errors in automated parallel synthesis. 4-Chloro-2,3-dihydro-1H-indole hydrochloride solves these via its hydrochloride salt form, enabling direct dissolution in aqueous buffers for homogeneous HTS distribution and accurate powder dispensing. The 4-chloro substitution delivers distinct electronic effects for SAR-substituting 5-Cl or 6-Cl positional isomers causes uncontrolled variability in binding outcomes and reaction yields. ≥96% purity with full COA documentation supports reproducible workflows from medicinal chemistry to compound library production.

Molecular Formula C8H9Cl2N
Molecular Weight 190.067
CAS No. 1251023-48-9
Cat. No. B594906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE
CAS1251023-48-9
Synonyms4-Chloroindoline hydrochloride
Molecular FormulaC8H9Cl2N
Molecular Weight190.067
Structural Identifiers
SMILESC1CNC2=C1C(=CC=C2)Cl.Cl
InChIInChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H
InChIKeyQJQFMNDFRVPRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,3-dihydro-1H-indole Hydrochloride: Physicochemical and Regulatory Baseline


4-Chloro-2,3-dihydro-1H-indole hydrochloride (CAS 1251023-48-9) is a halogenated indoline heterocycle characterized by a saturated 2,3-bond, a chloro substituent at the 4-position, and a hydrochloride salt form, with a molecular formula of C8H9Cl2N and molecular weight of 190.07 g/mol . It is widely recognized as a versatile building block in medicinal chemistry and organic synthesis, serving as a key intermediate for constructing more complex indoline- and indole-derived pharmacophores .

Why Generic Indoline Analogs Cannot Substitute


The combination of a specific chloro-substitution pattern and the hydrochloride salt form in 4-Chloro-2,3-dihydro-1H-indole hydrochloride creates a unique physicochemical profile that generic indoline analogs cannot replicate. The 4-chloro substituent exerts distinct electronic effects on the aromatic ring, altering nucleophilic and electrophilic reactivity patterns in downstream functionalizations, as demonstrated in structure-activity relationship (SAR) studies of indoline-containing compounds [1]. Furthermore, the hydrochloride salt form confers aqueous solubility and solid-state stability advantages over the free base, which is essential for reproducible handling in both synthetic and biological assay workflows . Substituting a 5-chloro or 6-chloro analog, or using the free base form, will introduce uncontrolled variability in reaction yields, binding affinity outcomes, and compound storage behavior.

Quantitative Differentiation vs. Key Comparators


Enhanced Aqueous Solubility vs. Free Base

As a hydrochloride salt, 4-Chloro-2,3-dihydro-1H-indole hydrochloride exhibits significantly higher aqueous solubility compared to its neutral free base, 4-chloroindoline (CAS 41910-64-9). This is a class-wide characteristic of indoline hydrochlorides, which are engineered to improve solubility and stability, thereby enhancing utility in aqueous-based applications . While precise mg/mL values are not reported for this specific compound, analogous indoline hydrochlorides demonstrate high water solubility, often exceeding 100 mg/mL , whereas the free base is soluble in organic solvents like DMSO, methanol, and chloroform, with limited water solubility .

Aqueous solubility Bioavailability Formulation science

Improved Solid-State Stability vs. Free Base

The hydrochloride salt form of 4-Chloro-2,3-dihydro-1H-indole hydrochloride provides enhanced stability compared to its free base counterpart. The compound exhibits characteristics typical of aromatic amine hydrochlorides, with enhanced stability relative to the free base form . In contrast, the free base, 4-chloroindoline (CAS 41910-64-9), is reported as a colorless to pale yellow liquid at room temperature [1], which is inherently more susceptible to oxidation and handling losses. The hydrochloride salt is a solid, facilitating accurate weighing and long-term storage.

Solid-state stability Storage conditions Compound management

Distinct Electronic Reactivity at 4-Position

The 4-chloro substituent on the indoline core creates a unique electronic environment that differs from other positional isomers such as 5-chloro or 6-chloroindolines. SAR studies of indoline analogs indicate that aromatic substitution, particularly at the 4-position, significantly influences agonist/antagonist activity profiles, with potency varying based on the size and steric properties of substituents on the indoline structure [1]. Furthermore, the 4-chloro substitution pattern has been specifically highlighted for its effect on alpha-adrenergic receptor interactions, distinguishing it from other halogenated analogs [2]. The electron-withdrawing nature of the chlorine atom at the 4-position alters the electronic distribution within the molecule, influencing its reactivity patterns in nucleophilic and electrophilic reactions .

Structure-activity relationship Electrophilic substitution Medicinal chemistry

Predicted pKa and Lipophilicity Profile

The predicted acid dissociation constant (pKa) for the conjugate acid of 4-chloroindoline (free base) is 4.26 ± 0.20 . This value informs the protonation state of the indoline nitrogen under various pH conditions, which is critical for optimizing reaction conditions in synthetic transformations. The free base also has a predicted LogP of 2.446 and a polar surface area (PSA) of 12.03 [1], indicating moderate lipophilicity that influences its partitioning behavior in biphasic reactions and its membrane permeability in biological contexts. These predicted values provide a quantitative baseline for designing purification strategies and assessing compound suitability for specific reaction environments.

pKa prediction LogP Reaction optimization

Optimal Application Scenarios


Aqueous Biological Assay Development

The water-soluble hydrochloride salt form of this compound is ideally suited for direct dissolution in aqueous buffers used in cell-based assays, enzyme inhibition studies, and high-throughput screening (HTS) campaigns. Unlike the free base, which requires DMSO co-solvents that can introduce solvent-related artifacts, the salt form ensures homogeneous compound distribution in the assay medium, enhancing data reproducibility .

Solid-Phase Weighing for Parallel Synthesis

The solid hydrochloride salt form enables accurate gravimetric dispensing using automated powder-handling systems, a critical requirement for parallel synthesis and compound library production. The liquid free base, in contrast, presents challenges in accurate small-volume dispensing and is prone to evaporative loss, leading to stoichiometric errors and yield variability .

SAR Studies on 4-Position Electronics

This compound serves as a defined SAR probe for exploring the electronic and steric consequences of 4-position chloro substitution on the indoline scaffold. Researchers can systematically compare it with 5-chloro, 6-chloro, or unsubstituted indoline analogs to map the positional dependence of target binding affinity and functional activity, a strategy validated in published adrenergic receptor studies .

Synthetic Intermediate for Complex Pharmacophores

The 4-chloroindoline core is a versatile intermediate for constructing more complex indoline- and indole-containing molecules, including those targeting neurological disorders . The hydrochloride salt form provides a stable, easily handled starting material for subsequent N-functionalization, electrophilic aromatic substitution, or cross-coupling reactions, with well-established synthetic routes available from 4-chloroindole precursors in high yield (90-99%) .

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